Technical Whitepaper: The Structural and Synthetic Profiling of 3-(Oxolan-3-yl)azetidine in Modern Drug Discovery
Technical Whitepaper: The Structural and Synthetic Profiling of 3-(Oxolan-3-yl)azetidine in Modern Drug Discovery
Executive Summary: The "Escape from Flatland" Paradigm
In contemporary medicinal chemistry, Fragment-Based Drug Discovery (FBDD) has increasingly shifted toward the incorporation of highly saturated, three-dimensional scaffolds. This strategic integration of sp3-rich fragments is a proven method to enhance clinical success rates by improving aqueous solubility, lowering melting points, and reducing the off-target promiscuity typically associated with flat, highly aromatic (sp2-dominant) molecules 1.
3-(Oxolan-3-yl)azetidine (also known as 3-(tetrahydrofuran-3-yl)azetidine) represents a premium bis-heterocyclic building block designed specifically for this purpose. By fusing a strained, nitrogen-containing azetidine ring with an oxygen-containing oxolane ring, this molecule offers a fraction of sp3 carbons ( Fsp3 ) of 1.0, making it an ideal vector for exploring complex spatial geometries in target binding pockets 2.
Physicochemical & Structural Profiling
To ensure bench stability, prevent oxidative degradation of the secondary amine, and reduce hygroscopicity, this compound is predominantly synthesized and supplied as a hydrochloride salt [[3]](), 4.
Quantitative Chemical Data
The following table summarizes the core physicochemical metrics critical for pharmacokinetic profiling:
| Property | Value |
| Chemical Name | 3-(Oxolan-3-yl)azetidine hydrochloride |
| CAS Number | 1795438-09-3 |
| Molecular Formula | C₇H₁₄ClNO (Salt) / C₇H₁₃NO (Free Base) |
| Molecular Weight | 163.65 g/mol (Salt) / 127.18 g/mol (Free Base) |
| Fraction sp3 ( Fsp3 ) | 1.0 (100% sp3 hybridized carbons) |
| H-Bond Donors | 1 (as free base) / 2 (as protonated salt) |
| H-Bond Acceptors | 2 (Nitrogen, Oxygen) |
| Stereochemistry | Chiral center at C3 of the oxolane ring |
Mechanistic Utility in Medicinal Chemistry
The architectural design of 3-(oxolan-3-yl)azetidine is not arbitrary; it is engineered to solve specific physicochemical liabilities in lead optimization:
-
The Azetidine Motif: Azetidines function as superior bioisosteres for larger, more lipophilic rings like piperidine or pyrrolidine. The high ring strain (~26 kcal/mol) alters the s-character of the C-N bonds, which subtly lowers the basicity (pKa) of the nitrogen compared to unstrained amines. This is a critical mechanistic feature for reducing hERG liability and phospholipidosis while maintaining a rigid vector for substituent projection.
-
The Oxolane Motif: Replacing a lipophilic carbocycle (e.g., cyclopentyl) with an oxolane (tetrahydrofuran) ring introduces a strategically positioned hydrogen-bond acceptor. This significantly lowers the LogD of the resulting drug candidate, enhancing aqueous solubility and metabolic stability.
-
C3-C3 Linkage: The single sp3-sp3 bond connecting the two rings provides controlled rotational flexibility, allowing the molecule to adopt multiple low-energy conformations to maximize induced-fit interactions within a protein binding site.
Pharmacophoric topology of 3-(Oxolan-3-yl)azetidine highlighting modular binding features.
Experimental Protocol: Scaffold Integration via SNAr
Automated high-throughput synthesis platforms frequently leverage azetidine building blocks in cross-coupling and nucleophilic substitution reactions to rapidly generate diverse C(sp3)-enriched libraries 5. Below is a self-validating, step-by-step protocol for integrating 3-(oxolan-3-yl)azetidine into a heteroaryl scaffold via Nucleophilic Aromatic Substitution (SNAr).
Objective: Coupling the sp3-rich azetidine fragment to an electron-deficient heteroaryl chloride (e.g., 2-chloropyrimidine) to generate a lead-like scaffold.
-
Step 1: Reagent Preparation. Weigh 3-(oxolan-3-yl)azetidine hydrochloride (1.0 eq) and 2-chloropyrimidine (1.1 eq).
-
Causality: A slight stoichiometric excess of the electrophile ensures complete consumption of the more valuable azetidine building block, simplifying downstream purification.
-
-
Step 2: Solvent and Base Addition. Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.
-
Causality: DIPEA serves a dual purpose: it acts as a non-nucleophilic base to neutralize the HCl salt (liberating the nucleophilic free amine) and functions as an acid scavenger for the HCl generated during the SNAr process. DMF, a polar aprotic solvent, is chosen because it poorly solvates the amine lone pair, thereby maximizing its nucleophilicity.
-
-
Step 3: Thermal Activation. Heat the reaction mixture to 90 °C under an inert nitrogen atmosphere for 12 hours.
-
Causality: The inherent ring strain of the azetidine slightly lowers its nucleophilicity compared to unstrained secondary amines. Thermal activation is required to overcome the activation energy barrier necessary for the formation of the Meisenheimer complex.
-
-
Step 4: Quench and Extraction. Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash the organic layer with 5% aqueous LiCl (3x).
-
Causality: Aqueous LiCl is specifically utilized to efficiently partition the highly polar DMF into the aqueous phase. This prevents emulsion formation and mitigates product loss during extraction.
-
-
Step 5: Chromatographic Purification. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂, Gradient: 0-10% MeOH in DCM).
-
Causality: The basic nitrogen in the final product requires a polar protic modifier (MeOH) in the mobile phase to prevent severe peak tailing on the acidic silica stationary phase.
-
Step-by-step workflow for the SNAr integration of the azetidine building block.
QA/QC Analytical Validation
To validate the structural integrity of the synthesized or procured building block, rigorous analytical testing is required:
-
¹H NMR (400 MHz, DMSO-d6): The spectrum will be dominated by the high Fsp3 character. Look for a highly complex multiplet region between 2.0–4.5 ppm corresponding to the 13 sp3 protons. Because the C3 position of the oxolane ring is a stereocenter, the adjacent azetidine protons will appear as distinct, complex multiplets due to their diastereotopic nature.
-
LC-MS (ESI+): The basic azetidine nitrogen readily ionizes in positive electrospray ionization mode. The mass spectrum should display a dominant [M+H]⁺ peak at m/z 128.1 (corresponding to the free base molecular weight of 127.18 + 1.008 for the proton).
References
-
[3] 3-(oxolan-3-yl)azetidine hydrochloride — Chemical Substance Information. NextSDS.3
-
[1] Emergent synthetic methods for the modular advancement of sp3-rich fragments. PMC - NIH.1
-
[2] Dual Strain-Release Cascade for Accessing sp3-Rich Azetidine–Bicyclopentane Frameworks Bearing Multiple Quaternary Carbon Centers. ACS Publications. 2
-
[5] End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction. Journal of Medicinal Chemistry - ACS Publications. 5
